molecular formula C16H24N2O4S2 B5169625 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide

3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide

カタログ番号 B5169625
分子量: 372.5 g/mol
InChIキー: USBOSLLUYMVGEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide selectively binds to the active site of BTK and irreversibly inhibits its activity. BTK is a crucial enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to decreased downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to decreased cell viability and apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has been shown to selectively inhibit BTK activity in B-cells, leading to decreased downstream signaling pathways and ultimately decreased cell viability and apoptosis in B-cell malignancies. 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has also been shown to have minimal off-target effects on other kinases, indicating its selectivity for BTK. In addition, 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.

実験室実験の利点と制限

The advantages of using 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in lab experiments include its selectivity for BTK and minimal off-target effects on other kinases, as well as its good pharmacokinetic properties. However, the limitations of using 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in lab experiments include its irreversibility of inhibition, which may make it difficult to study the effects of BTK inhibition on downstream signaling pathways over time.

将来の方向性

There are several future directions for the development of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide and other BTK inhibitors. One direction is the evaluation of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in clinical trials for the treatment of various B-cell malignancies. Another direction is the development of combination therapies with 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide and other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance the efficacy of BTK inhibition. Finally, the development of reversible BTK inhibitors may provide a more flexible tool for studying the effects of BTK inhibition on downstream signaling pathways over time.

合成法

The synthesis of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide involves several steps, starting with the reaction of 4-piperidinol with methylsulfonyl chloride to obtain 1-(methylsulfonyl)-4-piperidinol. This intermediate is then reacted with 2-bromoethyl methyl sulfide to obtain N-[2-(methylthio)ethyl]-1-(methylsulfonyl)-4-piperidinol. Finally, this intermediate is reacted with 4-fluorobenzoyl chloride to obtain 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide. The overall yield of this synthesis method is around 20%.

科学的研究の応用

3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and apoptosis in B-cell malignancies. In vivo studies have also demonstrated the efficacy of 3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide in mouse models of CLL and MCL.

特性

IUPAC Name

N-(2-methylsulfanylethyl)-3-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-23-11-8-17-16(19)13-4-3-5-15(12-13)22-14-6-9-18(10-7-14)24(2,20)21/h3-5,12,14H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBOSLLUYMVGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。